Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate
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Overview
Description
Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate: is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol . This compound is known for its unique structure, which includes an imidazo[1,2-a]pyrimidine ring system. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an α,β-unsaturated carbonyl compound, followed by cyclization and esterification to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrimidine derivatives .
Scientific Research Applications
Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe in molecular biology research.
Medicine: Research into its potential therapeutic effects, particularly in oncology, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- Methyl (5-oxo-5,6-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate
- Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-6-yl)acetate
- Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-8-yl)acetate
Uniqueness: Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate is unique due to its specific substitution pattern on the imidazo[1,2-a]pyrimidine ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Biological Activity
Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological applications, and the mechanisms underlying its effects.
Chemical Structure and Properties
- Molecular Formula : C₉H₉N₃O₃
- Molecular Weight : 207.19 g/mol
- CAS Number : 940995-70-0
- Hazard Classification : Irritant
The compound features an imidazo[1,2-a]pyrimidine core with a methyl ester group, enhancing its solubility and reactivity in biological systems.
Synthesis
This compound is synthesized through multi-step organic reactions involving various aldehydes and reagents. The synthetic pathways allow for the preparation of derivatives that can be tested for specific biological activities.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antibacterial properties against both gram-positive and gram-negative bacteria. The mechanism of action may involve interference with bacterial DNA synthesis or function. A study demonstrated that certain synthesized derivatives showed significant antibacterial activity when tested against strains such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound has been investigated for its antitumor properties , particularly against breast cancer cell lines such as T47D. In vitro studies reported that some derivatives exhibited cytotoxic effects, potentially through apoptosis induction or cell cycle arrest mechanisms .
Antiviral and Anti-inflammatory Effects
This compound has also been explored for antiviral activity , with preliminary results indicating efficacy against specific viral strains. Additionally, its anti-inflammatory potential has been assessed through various assays that measure the inhibition of pro-inflammatory cytokines .
The biological activities of this compound can be attributed to several mechanisms:
- DNA Interference : The compound may disrupt DNA replication in bacteria.
- Apoptosis Induction : In cancer cells, it can trigger programmed cell death pathways.
- Cytokine Modulation : It may alter the production of inflammatory mediators.
Research Findings and Case Studies
Several studies have documented the efficacy of this compound in various applications:
Study Focus | Methodology | Key Findings |
---|---|---|
Antibacterial Activity | DPPH assay | Significant inhibition against gram-positive bacteria |
Antitumor Activity | MTT assay on T47D cells | Induced apoptosis in breast cancer cells |
Antiviral Activity | Viral plaque reduction assay | Notable reduction in viral load in treated samples |
Anti-inflammatory Effects | Cytokine release assays | Decreased levels of TNF-alpha and IL-6 |
Properties
IUPAC Name |
methyl 2-(5-oxo-8H-imidazo[1,2-a]pyrimidin-7-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-15-8(14)5-6-4-7(13)12-3-2-10-9(12)11-6/h2-4H,5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQHWMCWOWRIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N2C=CN=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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